

2-Bromo-6-methoxypyridine structural formula and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-6-methoxypyridine**

Cat. No.: **B1266871**

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromo-6-methoxypyridine**, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

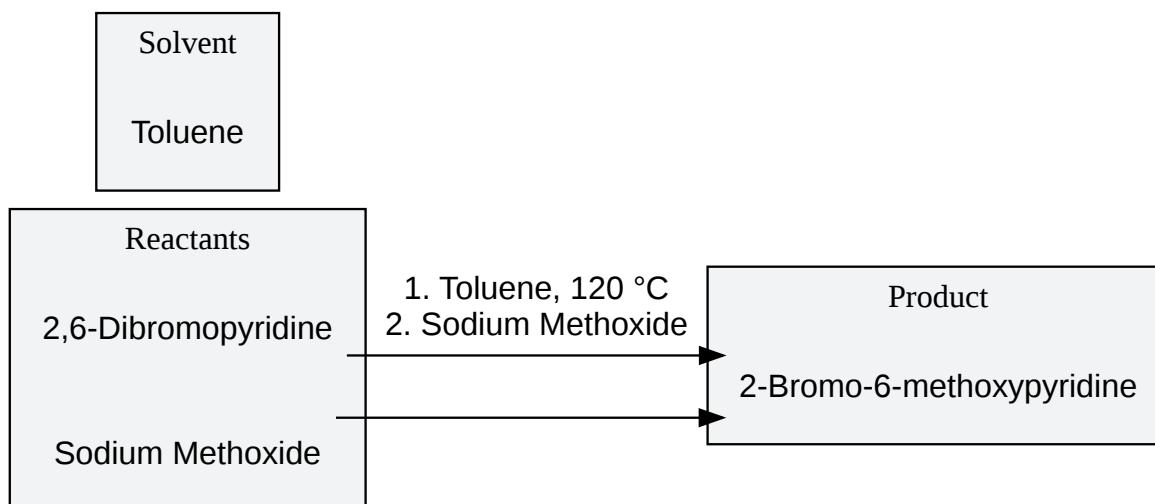
2-Bromo-6-methoxypyridine is a substituted pyridine derivative. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. In this compound, the ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position.

IUPAC Name: **2-bromo-6-methoxypyridine**[\[1\]](#)[\[2\]](#)

Structural Formula:

The canonical SMILES representation of the molecule is COc1cc(Br)c(C=C1)N.[\[1\]](#)[\[2\]](#)

Physicochemical Properties


A summary of the key quantitative data for **2-Bromo-6-methoxypyridine** is presented in the table below. This information is crucial for its handling, application in reactions, and for analytical purposes.

Property	Value	Reference
Molecular Formula	C6H6BrNO	[1] [2] [3] [4]
Molecular Weight	188.02 g/mol	[2] [3] [4]
Appearance	Clear colorless liquid	[1]
Boiling Point	206 °C (lit.)	[4]
Density	1.53 g/mL at 25 °C (lit.)	[4]
Refractive Index	n ₂₀ /D 1.559 (lit.)	[4]
Flash Point	104.4 °C (219.9 °F) - closed cup	[4]
CAS Number	40473-07-2	[1] [2] [3] [4]

Experimental Protocol: Synthesis of 2-Bromo-6-methoxypyridine

This section details a common laboratory-scale synthesis of **2-Bromo-6-methoxypyridine** from 2,6-dibromopyridine.

Reaction Scheme:

[Click to download full resolution via product page](#)

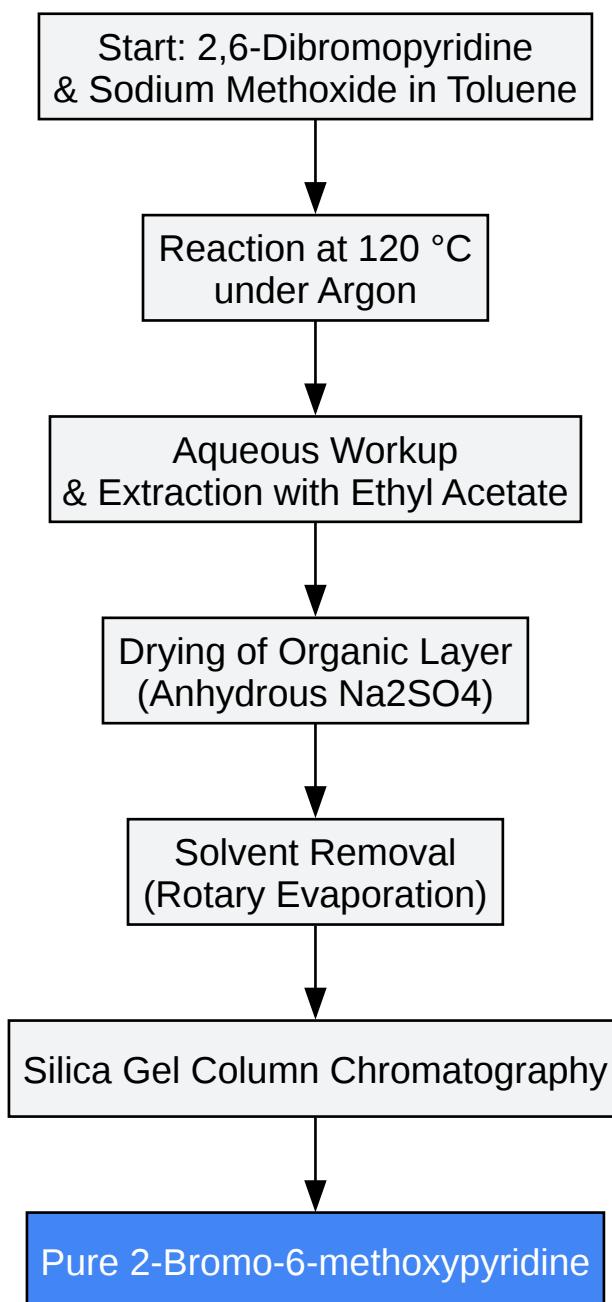
Caption: Synthesis of **2-Bromo-6-methoxypyridine**.

Materials:

- 2,6-Dibromopyridine (8.0 g)
- Sodium methoxide (1.82 g initially, with a supplementary addition of 0.728 g)
- Toluene (120 mL)
- Argon (or other inert gas)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography elution

Equipment:

- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromopyridine (8.0 g) in toluene (120 mL). The system should be under an inert atmosphere of argon.[5][6]
- Addition of Reagent: Slowly add sodium methoxide (1.82 g) to the stirred solution.[5][6]
- Heating: Heat the reaction mixture to 120 °C and maintain continuous stirring for 13 hours.[5][6]
- Supplementary Addition: After 13 hours, add a supplementary portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for an additional 6 hours.[5][6]
- Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
- Extraction: Add water and ethyl acetate to the separatory funnel and partition the layers. Separate the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
- Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane-ethyl acetate to obtain **2-bromo-6-methoxypyridine** as an oil.[5][6] The expected yield is approximately 5.64 g (89%).[5][6]

- Characterization: The structure of the purified product can be confirmed by $^1\text{H-NMR}$ spectroscopy. The expected shifts in CDCl_3 are: δ 3.93 (3H, s, OCH₃), 6.68 (1H, d, J = 8.0 Hz, Ar-H), 7.05 (1H, d, J = 7.2 Hz, Ar-H), 7.39-7.42 (1H, m, Ar-H).^{[5][6]}

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the final, purified product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis.

This technical guide provides essential information for researchers and professionals working with **2-Bromo-6-methoxypyridine**. The detailed data and protocols facilitate its effective use in the laboratory and in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Bromo-6-methoxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Bromo-6-methoxypyridine, 97% | Fisher Scientific [fishersci.ca]
- 3. lookchem.com [lookchem.com]
- 4. 2-Bromo-6-methoxypyridine 97 40473-07-2 [sigmaaldrich.com]
- 5. 2-Bromo-6-methoxypyridine CAS#: 40473-07-2 [m.chemicalbook.com]
- 6. 2-Bromo-6-methoxypyridine | 40473-07-2 [chemicalbook.com]
- To cite this document: BenchChem. [2-Bromo-6-methoxypyridine structural formula and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266871#2-bromo-6-methoxypyridine-structural-formula-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com